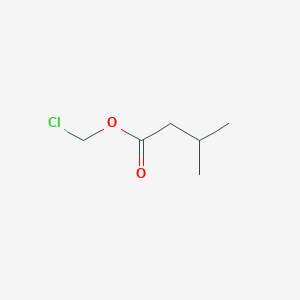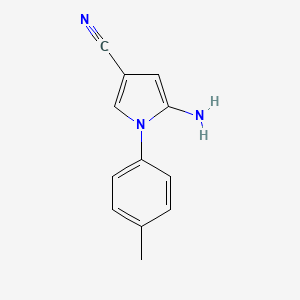![molecular formula C20H12Br2ClNO2 B2373599 2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 330465-92-4](/img/structure/B2373599.png)
2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide is an organic compound with the molecular formula C20H12Br2ClNO2.
Aplicaciones Científicas De Investigación
2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Métodos De Preparación
The synthesis of 2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide typically involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with bromine and benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .
Análisis De Reacciones Químicas
2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide can be compared with similar compounds such as:
2-bromo-N-(-4-chlorophenyl)-N-hydroxybenzamide: This compound has a similar structure but differs in the presence of a hydroxy group instead of a benzoyl group.
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide: This compound is structurally related but contains a chloroacetamide group instead of a benzamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2ClNO2/c21-12-9-10-18(24-20(26)13-5-1-3-7-16(13)22)15(11-12)19(25)14-6-2-4-8-17(14)23/h1-11H,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERIEPQUKTUHDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B2373516.png)
![N-(4-chlorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2373517.png)
![1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide](/img/structure/B2373518.png)


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2373523.png)

![N-[(thiolan-2-yl)methyl]prop-2-enamide](/img/structure/B2373525.png)
![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2373526.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2373530.png)
![2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2373535.png)
![2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2373536.png)
![methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate](/img/structure/B2373538.png)
